molecular formula C14H18BrN3O2 B500383 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide CAS No. 915935-49-8

2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide

Cat. No.: B500383
CAS No.: 915935-49-8
M. Wt: 340.22g/mol
InChI Key: BALWIMWWKIBASS-UHFFFAOYSA-N
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Description

2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with an acetyl group and an acetamide moiety attached to a bromophenyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide typically involves the following steps:

    Formation of 4-acetylpiperazine: This can be achieved by reacting piperazine with acetic anhydride under controlled conditions.

    Bromination of phenylacetic acid: Phenylacetic acid is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Coupling Reaction: The final step involves coupling 4-acetylpiperazine with 4-bromophenylacetic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or thiol derivatives.

Scientific Research Applications

2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the bromophenyl group can participate in halogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-acetylpiperazin-1-yl)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-acetylpiperazin-1-yl)-N-(4-fluorophenyl)acetamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine or fluorine. This can lead to different biological activities and chemical reactivity.

Properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O2/c1-11(19)18-8-6-17(7-9-18)10-14(20)16-13-4-2-12(15)3-5-13/h2-5H,6-10H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALWIMWWKIBASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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